molecular formula C19H20Br2N2O2 B13995268 n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine CAS No. 6583-95-5

n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine

Cat. No.: B13995268
CAS No.: 6583-95-5
M. Wt: 468.2 g/mol
InChI Key: XUZCFVSFHSLOMC-UHFFFAOYSA-N
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Description

n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromopropyl groups and a nitro group attached to a fluoren-2-amine backbone, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine typically involves the reaction of 7-nitro-9h-fluoren-2-amine with 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and bromopropyl groups on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes, due to its ability to introduce specific functional groups into the polymer backbone .

Mechanism of Action

The mechanism of action of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine involves its interaction with various molecular targets. The bromopropyl groups can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

  • n,n-Bis(2-bromopropyl)-9h-fluoren-2-amine
  • n,n-Bis(2-chloropropyl)-7-nitro-9h-fluoren-2-amine
  • n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine

Comparison: Compared to its analogs, n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is unique due to the presence of both bromopropyl and nitro groups.

Properties

CAS No.

6583-95-5

Molecular Formula

C19H20Br2N2O2

Molecular Weight

468.2 g/mol

IUPAC Name

N,N-bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C19H20Br2N2O2/c1-12(20)10-22(11-13(2)21)16-3-5-18-14(8-16)7-15-9-17(23(24)25)4-6-19(15)18/h3-6,8-9,12-13H,7,10-11H2,1-2H3

InChI Key

XUZCFVSFHSLOMC-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Br)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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